molecular formula C15H15NOS B5793939 4-methyl-N-[2-(methylthio)phenyl]benzamide CAS No. 701289-62-5

4-methyl-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B5793939
CAS No.: 701289-62-5
M. Wt: 257.4 g/mol
InChI Key: QEQDYQBHLWBQKK-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(methylthio)phenyl]benzamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. MMB-2201 has been used in scientific research to study the biochemical and physiological effects of synthetic cannabinoids on the human body.

Mechanism of Action

4-methyl-N-[2-(methylthio)phenyl]benzamide acts as a partial agonist at the CB1 and CB2 receptors, which means that it activates these receptors but to a lesser extent than the natural cannabinoid ligands. This leads to a variety of effects on the human body, including altered perception, mood, and cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can cause a range of biochemical and physiological effects on the human body. These include increased heart rate, blood pressure, and body temperature, as well as altered levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[2-(methylthio)phenyl]benzamide in lab experiments is that it is a synthetic cannabinoid, which means that it can be easily synthesized and purified for research purposes. However, one limitation is that the effects of this compound on the human body may not accurately reflect the effects of natural cannabinoids, which can be found in plants such as marijuana.

Future Directions

There are several future directions for research on 4-methyl-N-[2-(methylthio)phenyl]benzamide. One area of focus could be on the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and other negative health outcomes. Another area of research could be on the development of new synthetic cannabinoids with different chemical structures and properties, which could lead to the discovery of new therapeutic applications for these compounds.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to new discoveries in the field of synthetic cannabinoids.

Synthesis Methods

4-methyl-N-[2-(methylthio)phenyl]benzamide can be synthesized by reacting 2-(methylthio)phenylacetonitrile with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

4-methyl-N-[2-(methylthio)phenyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, appetite, and mood.

Properties

IUPAC Name

4-methyl-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQDYQBHLWBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359650
Record name AG-G-73755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701289-62-5
Record name AG-G-73755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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